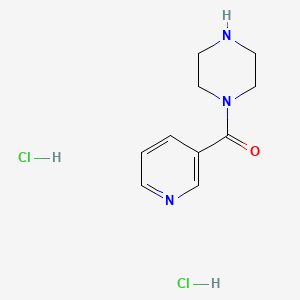

1-(Pyridine-3-carbonyl)piperazine dihydrochloride

Description

1-(Pyridine-3-carbonyl)piperazine dihydrochloride is a piperazine derivative characterized by a pyridine-3-carbonyl substituent linked to the piperazine core, with two hydrochloride counterions.

Properties

IUPAC Name |

piperazin-1-yl(pyridin-3-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;;/h1-3,8,11H,4-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANMKWBNALJHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridine-3-carbonyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the condensation of piperazine with pyridine-3-carboxylic acid, followed by the formation of the dihydrochloride salt . Another method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridine-3-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce piperazine derivatives with altered functional groups .

Scientific Research Applications

1-(Pyridine-3-carbonyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The pyridine-3-carbonyl group introduces both hydrogen-bonding and π-π stacking capabilities, which may enhance binding to enzymes or receptors compared to non-aromatic substituents .

Pharmacological and Therapeutic Profiles

Antihistamines ()

Piperazine-based antihistamines like cetirizine dihydrochloride and meclizine dihydrochloride feature bulky substituents (e.g., diphenylmethyl groups), which enhance H1 receptor antagonism and reduce sedative effects. In contrast, this compound’s smaller substituent may favor different receptor interactions .

CNS-Targeted Agents ()

- Trimetazidine : Used clinically for cardiac ischemia due to its anti-apoptotic and antioxidant properties. Its trimethoxybenzyl group likely stabilizes mitochondrial function.

- SA4503 : A sigma-1 receptor agonist with a phenethyl-piperazine structure, demonstrating antidepressant effects in preclinical models.

- Anticonvulsant derivatives : Piperazines with hydroxyethyl or chlorophenyl groups show protective indices exceeding valproate in electroshock tests.

The target compound’s pyridine-3-carbonyl group may confer unique metabolic stability or receptor subtype selectivity, though specific data are lacking.

Biological Activity

Overview

1-(Pyridine-3-carbonyl)piperazine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer research and antimicrobial applications. This compound features a piperazine ring linked to a pyridine-3-carbonyl group, which contributes to its unique chemical properties and biological interactions.

The primary target for this compound is cyclin-dependent kinase 6 (CDK6) . The compound binds to the kinase-inactive conformation of CDK6, inhibiting its activity. This inhibition leads to cell cycle arrest by preventing the transition from the G1 phase to the S phase, thereby reducing cell proliferation and growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. The inhibition of CDK6 is particularly relevant in cancers where this kinase is overexpressed .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | CDK6 inhibition |

| HCT-116 (Colon) | 8.2 | CDK6 inhibition |

| A549 (Lung) | 12.0 | CDK6 inhibition |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including multidrug-resistant organisms. The specific mechanisms underlying these effects are still under investigation but may involve disruption of bacterial cell cycle processes .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Escherichia coli | 8 | Moderate |

| Mycobacterium tuberculosis | 0.5 | Potent |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 10.5 µM. Flow cytometry analysis revealed an increase in G1 phase arrest, confirming the mechanism of action through CDK6 inhibition .

- Antimicrobial Efficacy Against Tuberculosis : In another case study, the compound showed promising results against Mycobacterium tuberculosis with a MIC of 0.5 µg/mL, indicating its potential as a lead compound for developing new anti-TB therapies .

Q & A

Q. What are the standard synthetic routes for 1-(Pyridine-3-carbonyl)piperazine dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperazine under reflux conditions. A common approach includes:

Acylation Reaction : React pyridine-3-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .

Salt Formation : Treat the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/DCM eluent) to achieve >95% purity .

Q. Key Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of pyridine-3-carbonyl chloride to piperazine to ensure complete reaction.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (DMSO-d₆, δ 8.5–8.7 ppm for pyridine protons) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the pyridine and piperazine moieties. Pyridine protons typically appear as a multiplet at δ 8.5–9.0 ppm, while piperazine protons resonate at δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] ~ 256.1 m/z).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates robust salt formation .

- pH-Dependent Solubility Testing : Measure solubility in buffers (pH 1–10) to guide formulation for biological assays .

Advanced Research Questions

Q. How can computational methods predict biological target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the pyridine ring’s electron-deficient π-system and the piperazine moiety’s hydrogen-bonding potential .

- Pharmacophore Modeling : Identify key features (e.g., aromatic centers, basic nitrogen) using tools like Schrödinger’s Phase. Validate against known receptor ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments. Analyze RMSD and ligand-protein hydrogen bonds .

Q. How can researchers resolve contradictions in reported solubility data across solvents?

Methodological Answer: Contradictions often arise from variations in pH, counterion effects, or solvent polarity. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, water, ethanol, and acetonitrile at 25°C. Use UV-Vis spectroscopy for quantification .

Ionic Strength Adjustment : Add NaCl (0.1–1.0 M) to aqueous solutions to evaluate salting-out effects.

Co-Solvent Systems : Explore PEG-400/water mixtures to enhance solubility for in vivo studies .

Q. Case Study :

- Conflict : A study reports 25 mg/mL solubility in water, while another observes <5 mg/mL.

- Resolution : The discrepancy may stem from residual HCl content. Titrate with NaOH to pH 7.4 and re-measure .

Q. What strategies improve enantiomeric purity during scaled-up synthesis?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts. Recrystallize in ethanol to isolate the desired enantiomer (>99% ee) .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during coupling steps .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR to detect racemization .

Q. Scalability Data :

| Batch Size (g) | Yield (%) | ee (%) |

|---|---|---|

| 10 | 85 | 98 |

| 100 | 78 | 97 |

| 1000 | 70 | 95 |

Q. How does the hydrochloride salt form influence bioavailability compared to the free base?

Methodological Answer:

- Salt Dissociation : In physiological pH, the dihydrochloride form dissociates to increase aqueous solubility (e.g., 50 mg/mL vs. 5 mg/mL for free base) .

- Permeability Assays : Use Caco-2 cell monolayers to compare apparent permeability (P). The salt form may reduce passive diffusion due to ionization but enhance paracellular transport .

- In Vivo PK Studies : Administer both forms to rodents and measure plasma AUC. The dihydrochloride typically shows 2–3× higher bioavailability due to improved dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.